Methyl 5-iodosalicylate
Overview
Description
Methyl 5-iodosalicylate is an organic compound with the chemical formula C8H7IO3. It is a derivative of salicylic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Methyl 5-iodosalicylate is a structural analog of salicylic acid Given its structural similarity to salicylic acid, it may interact with similar targets, such as cyclooxygenase enzymes involved in the inflammatory response .
Mode of Action
It has been shown to inhibit the proliferation of human colon cancer cells in vitro . This may be due to its ability to induce apoptosis in cancer cells by inhibiting DNA synthesis and RNA transcription .
Biochemical Pathways
This compound may affect the biochemical pathways involved in DNA synthesis and RNA transcription . It has been suggested that it inhibits DNA synthesis through competitive inhibition of deoxyribonucleotide triphosphates (dNTPs) .
Result of Action
The anticancer activity of this compound may be due to its ability to induce apoptosis in cancer cells by inhibiting DNA synthesis and RNA transcription . This results in the inhibition of the proliferation of human colon cancer cells in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-iodosalicylate can be synthesized through the iodination of methyl salicylateThe reaction conditions typically include the use of iodine (I2) and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-iodosalicylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of this compound.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 5-iodosalicylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Methyl 5-iodosalicylate can be compared with other similar compounds, such as:
Methyl 5-bromosalicylate: Similar structure but with a bromine atom instead of iodine.
Methyl 5-chlorosalicylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 5-fluorosalicylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These differences make this compound particularly useful in specific chemical and biological applications .
Properties
IUPAC Name |
methyl 2-hydroxy-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSWJTRJHPRZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290099 | |
Record name | Methyl 5-iodosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4068-75-1 | |
Record name | Methyl 5-iodosalicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4068-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 66548 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-iodosalicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-iodosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-5-iodo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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